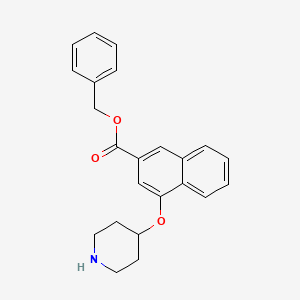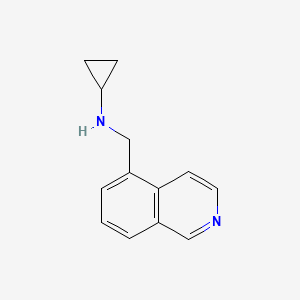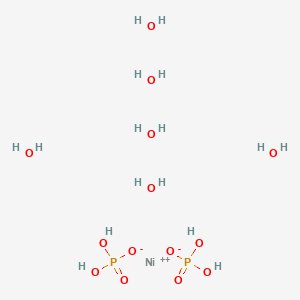
Nickel(cento) phosphinate hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(cento) phosphinate hexahydrate is a coordination compound that features nickel ions coordinated with phosphinate ligands and water molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel(cento) phosphinate hexahydrate can be synthesized through various methods. One common approach involves the reaction of nickel salts, such as nickel nitrate hexahydrate, with phosphinic acid or its derivatives under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using nickel salts and phosphinic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(cento) phosphinate hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) phosphinate compounds, while reduction can produce nickel(I) species .
Wissenschaftliche Forschungsanwendungen
Nickel(cento) phosphinate hexahydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which nickel(cento) phosphinate hexahydrate exerts its effects involves coordination chemistry principles. The nickel ions in the compound can interact with various substrates, facilitating catalytic reactions. The phosphinate ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. Molecular targets and pathways involved include metal-ligand coordination and electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Nickel(cento) phosphinate hexahydrate can be compared with other similar compounds, such as:
Nickel(II) phosphinate: Similar in structure but differs in hydration state and reactivity.
Nickel(II) phosphonate: Contains phosphonate ligands instead of phosphinate, leading to different chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific coordination environment and the presence of water molecules, which influence its reactivity and stability. This makes it particularly suitable for applications requiring precise control over catalytic activity and material properties .
Eigenschaften
Molekularformel |
H16NiO14P2 |
|---|---|
Molekulargewicht |
360.76 g/mol |
IUPAC-Name |
dihydrogen phosphate;nickel(2+);hexahydrate |
InChI |
InChI=1S/Ni.2H3O4P.6H2O/c;2*1-5(2,3)4;;;;;;/h;2*(H3,1,2,3,4);6*1H2/q+2;;;;;;;;/p-2 |
InChI-Schlüssel |
DOFILFTZFHUOSW-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
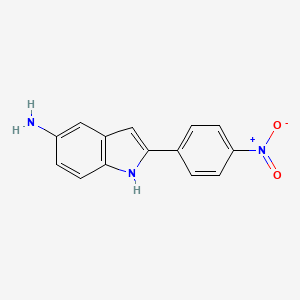

![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
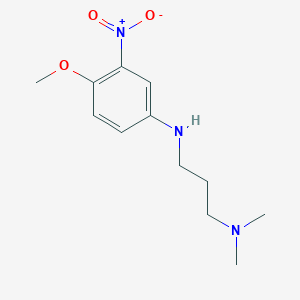

![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
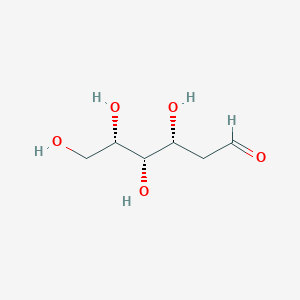
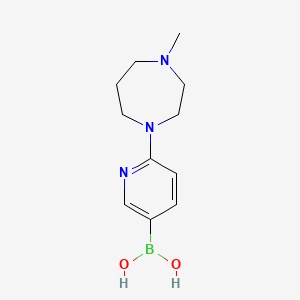
![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)
